molecular formula C19H20N2O4 B12541889 Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-81-1

Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-

Cat. No.: B12541889
CAS No.: 651748-81-1
M. Wt: 340.4 g/mol
InChI Key: OOEWABOIBYBKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to an imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and high yield. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: This compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]- lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

651748-81-1

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-propan-2-yloxyphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O4/c1-13(2)25-17-8-6-15(7-9-17)20-10-11-21(19(20)24)16-5-3-4-14(12-16)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)

InChI Key

OOEWABOIBYBKFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.